molecular formula C28H28FN3O4S B11068465 C28H28FN3O4S

C28H28FN3O4S

Cat. No.: B11068465
M. Wt: 521.6 g/mol
InChI Key: JKLDGINAXHKNAC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H28FN3O4S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, including multiple aromatic rings, a fluorine atom, and a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H28FN3O4S typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of Friedel-Crafts acylation reactions.

    Introduction of Functional Groups:

    Final Assembly: The final step includes the coupling of the intermediate products to form the complete molecule under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

    Batch Reactors: Utilized for precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C28H28FN3O4S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

C28H28FN3O4S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which C28H28FN3O4S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to modulate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which are critical for cellular communication and function.

Comparison with Similar Compounds

C28H28FN3O4S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings, fluorine atoms, and sulfur-containing groups.

    Uniqueness: The specific arrangement of functional groups in provides it with distinct chemical reactivity and biological activity, setting it apart from other related molecules.

Properties

Molecular Formula

C28H28FN3O4S

Molecular Weight

521.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H28FN3O4S/c1-3-36-24-6-4-5-21(17-24)30-26(33)18-25-27(34)32(22-11-13-23(35-2)14-12-22)28(37)31(25)16-15-19-7-9-20(29)10-8-19/h4-14,17,25H,3,15-16,18H2,1-2H3,(H,30,33)

InChI Key

JKLDGINAXHKNAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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